(9S)-2-Chloro-7,8,9,10-tetrahydro-6H-5,9-methanopyrido[2,3-b][1,4]diazocine
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Overview
Description
(9S)-2-Chloro-7,8,9,10-tetrahydro-6H-5,9-methanopyrido[2,3-b][1,4]diazocine is a complex organic compound with a unique structure that includes a chlorinated tetrahydro methanopyrido diazocine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9S)-2-Chloro-7,8,9,10-tetrahydro-6H-5,9-methanopyrido[2,3-b][1,4]diazocine typically involves multi-step organic reactions. The starting materials often include chlorinated precursors and nitrogen-containing heterocycles. The reaction conditions may involve the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the formation of the desired ring structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
(9S)-2-Chloro-7,8,9,10-tetrahydro-6H-5,9-methanopyrido[2,3-b][1,4]diazocine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated position, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.
Scientific Research Applications
Chemistry
In chemistry, (9S)-2-Chloro-7,8,9,10-tetrahydro-6H-5,9-methanopyrido[2,3-b][1,4]diazocine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structure suggests it could bind to specific proteins or nucleic acids, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its pharmacological properties. It may have potential as a therapeutic agent for various diseases, depending on its biological activity and mechanism of action.
Industry
In industry, this compound could be used in the production of specialty chemicals, polymers, and advanced materials. Its unique chemical properties make it suitable for applications that require specific reactivity and stability.
Mechanism of Action
The mechanism of action of (9S)-2-Chloro-7,8,9,10-tetrahydro-6H-5,9-methanopyrido[2,3-b][1,4]diazocine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to specific biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (9S)-2-Chloro-7,8,9,10-tetrahydro-6H-5,9-methanopyrido[2,3-b][1,4]diazocine include other chlorinated heterocycles and diazocine derivatives. Examples include:
- 2-Chloro-7,8,9,10-tetrahydro-6H-5,9-methanopyrido[2,3-b][1,4]diazocine
- 2-Chloro-7,8,9,10-tetrahydro-6H-5,9-methanopyrido[2,3-b][1,4]diazocine derivatives with different substituents
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the chlorinated group
Properties
Molecular Formula |
C10H12ClN3 |
---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
(9S)-5-chloro-1,6,8-triazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene |
InChI |
InChI=1S/C10H12ClN3/c11-9-4-3-8-10(13-9)12-7-2-1-5-14(8)6-7/h3-4,7H,1-2,5-6H2,(H,12,13)/t7-/m0/s1 |
InChI Key |
LPNUQEZRCLLNOW-ZETCQYMHSA-N |
Isomeric SMILES |
C1C[C@H]2CN(C1)C3=C(N2)N=C(C=C3)Cl |
Canonical SMILES |
C1CC2CN(C1)C3=C(N2)N=C(C=C3)Cl |
Origin of Product |
United States |
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